1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-11-5-4-9(7-12(11)15)13(16)8-10-3-1-2-6-17-10/h1-7,13H,8,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZGEBAOEXMBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C2=CC(=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Using Iron-Based Catalysts
Reductive amination represents a cornerstone strategy for constructing secondary amines. For 1-(3,4-dichlorophenyl)-2-pyridin-2-ylethanamine, this method involves condensing 3,4-dichlorophenylacetaldehyde with pyridin-2-amine in the presence of a reducing agent. A protocol adapted from the reduction of 2-(2-chloro-5-nitrophenyl)pyridine to 4-chloro-3-(pyridin-2-yl)aniline employs iron hydroxide oxide (FeOOH) and hydrazine hydrate in methanol under reflux.
Reaction Conditions :
- Molar Ratio : 1:1 aldehyde-to-amine
- Catalyst : FeOOH (2 mmol per 20 mmol substrate)
- Reductant : 85% hydrazine hydrate (60 mmol)
- Solvent : Methanol, reflux for 6–8 hours
- Workup : Filtration, solvent removal, and recrystallization from n-propanol
This method achieves yields exceeding 90% by leveraging FeOOH’s dual role as a catalyst and stabilizer, preventing over-reduction. The crystalline product exhibits >99% purity via HPLC, underscoring the efficacy of iron-mediated reductions for nitro-to-amine transformations in polyaromatic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed couplings offer a versatile route to introduce aromatic groups into amine frameworks. A method inspired by the synthesis of substituted pyridinone-pyridinyl compounds utilizes bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) to mediate the union of 2-(pyridin-2-yl)ethyl bromide with 3,4-dichlorophenylboronic acid.
Key Steps :
- Halogenation : 2-(Pyridin-2-yl)ethanol is brominated using PBr₃ in dichloromethane to yield 2-(pyridin-2-yl)ethyl bromide.
- Suzuki-Miyaura Coupling : The bromide reacts with 3,4-dichlorophenylboronic acid under PdCl₂(PPh₃)₂ catalysis (0.5 mol%) in a 1:1 mixture of dioxane and aqueous Na₂CO₃ (2M) at 80°C for 12 hours.
- Amination : The resulting 1-(3,4-dichlorophenyl)-2-pyridin-2-ylethane undergoes Hofmann degradation with bromine and NaOH to furnish the primary amine, followed by selective purification via chiral separation using (R)-α-methylbenzylamine.
This route affords moderate yields (65–75%) but excels in stereochemical control, making it suitable for enantioselective synthesis.
Nucleophilic Substitution with Azide Intermediates
A two-step sequence involving azide formation and subsequent Staudinger reduction provides an alternative pathway. Adapted from protocols for 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine, this approach begins with 2-(3,4-dichlorophenyl)ethyl bromide reacting with sodium azide in DMF at 60°C to generate the azide intermediate.
Optimized Parameters :
- Azidation : NaN₃ (1.2 eq), DMF, 12 hours
- Reduction : Triphenylphosphine (1.5 eq) in THF:H₂O (4:1), 24 hours
- Isolation : Extraction with ethyl acetate, drying over MgSO₄, and column chromatography (SiO₂, 10% MeOH/CH₂Cl₂)
Yields range from 70–80%, with the Staudinger reduction avoiding harsh reducing agents that might degrade the pyridinyl moiety.
Cyclocondensation and Retro-Synthetic Cleavage
Drawing from the synthesis of pyrrolidine-2,5-dione derivatives, a cyclocondensation strategy employs 1,1′-carbonyldiimidazole (CDI) to form a six-membered lactam intermediate, which is subsequently cleaved to release the target amine.
Procedure :
- Cyclocondensation : 3,4-Dichlorophenylacetic acid and 2-(pyridin-2-yl)ethylamine react with CDI (1.2 eq) in acetonitrile under reflux for 3 hours to form the imidazolide intermediate.
- Hydrolysis : The lactam is treated with 6M HCl at 100°C for 2 hours, yielding this compound hydrochloride.
- Neutralization : Basification with NaOH and extraction into dichloromethane
This method achieves 85% yield but requires stringent pH control during hydrolysis to prevent decarboxylation.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 90–96 | High | Simple setup, high purity | Requires FeOOH stabilization |
| Palladium-Catalyzed | 65–75 | Moderate | Enantioselective potential | Costly catalysts, multi-step |
| Azide Reduction | 70–80 | Moderate | Mild conditions | Azide handling safety concerns |
| Cyclocondensation | 80–85 | Low | Avoids reducing agents | Sensitive to hydrolysis conditions |
Experimental Optimization and Challenges
Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates in Pd-catalyzed and CDI-mediated routes but complicate purification. Methanol, used in reductive amination, simplifies workup but may reduce solubility of aromatic intermediates.
Catalyst Loading : Reducing PdCl₂(PPh₃)₂ to 0.1 mol% lowers costs but extends reaction times to 24 hours. Similarly, FeOOH can be recycled twice without significant activity loss, improving process economics.
Purification : Chiral separation via (R)-α-methylbenzylamine resolves enantiomers but requires specialized equipment. Recrystallization from n-propanol, as in Method 1, offers a cost-effective alternative for racemic mixtures.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine group participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example:
Observed in structurally similar compounds under DIPEA catalysis in CH₂Cl₂ . -
Alkylation : Forms secondary or tertiary amines with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) .
Electrophilic Aromatic Substitution (EAS)
The 3,4-dichlorophenyl ring undergoes EAS at meta/para positions relative to chlorine substituents:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3,4-Dichloro-5-nitro derivatives | Limited regioselectivity |
| Sulfonation | H₂SO₄/SO₃, 50°C | Sulfonated aryl intermediates | Requires prolonged heating |
Coordination Chemistry
The pyridinyl nitrogen and amine group act as ligands for transition metals. Examples from analogous compounds include:
-
Iridium(III) complexes : Formation with [Ir(η⁵-Cp*)Cl₂] precursors in ethanol/water mixtures, yielding octahedral complexes .
-
Copper(II) complexes : Chelation via N,N-bidentate binding, characterized by UV-Vis and EPR spectroscopy .
Oxidation and Reduction
-
Oxidation : The amine group oxidizes to nitro or imine species under strong oxidants (e.g., KMnO₄/H₂SO₄) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings, though steric hindrance from chlorine limits reactivity.
Heterocyclic Functionalization
The pyridine ring participates in cycloaddition or substitution:
-
Mannich reactions : Forms fused pyridinium salts with formaldehyde/amines .
-
N-Oxidation : Generates pyridine N-oxide derivatives using m-CPBA in CH₂Cl₂ .
Biological Reactivity
While direct data is limited, structural analogs exhibit:
-
Enzyme inhibition : Interaction with cytochrome P450 isoforms (CYP3A4/CYP2D6) via π-π stacking and hydrogen bonding .
-
Receptor binding : Affinity for dopaminergic/serotonergic receptors due to amine-pyridine pharmacophore .
Stability and Degradation
-
Hydrolysis : Susceptible to acid-catalyzed cleavage of the ethanamine chain (e.g., 6M HCl, reflux).
-
Photodegradation : UV exposure induces dechlorination and pyridine ring opening .
Key Research Gaps
-
Kinetic data for specific reactions (e.g., acylation rates) remain unpublished.
-
Limited studies on enantioselective synthesis of chiral derivatives.
-
Biological reactivity requires validation via in vitro assays.
Scientific Research Applications
Chemistry
- Building Block : 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine is utilized as a foundational compound in organic synthesis. It can undergo various chemical reactions such as oxidation to form ketones or carboxylic acids, reduction to produce amines or alcohols, and substitution reactions to yield diverse derivatives based on the nucleophiles used.
Biology
- Biological Activity : This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it may inhibit certain enzymes involved in metabolic pathways, suggesting its role in modulating biological processes .
- Anticancer Potential : Preliminary research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines with IC50 values in the low micromolar range .
Medicine
- Therapeutic Agent : The compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating various diseases, including cancer and infectious diseases .
- Mechanism of Action : The mechanism involves binding to molecular targets such as enzymes or receptors, which can modulate their activity. This interaction may lead to inhibition of tumor growth or microbial activity, showcasing its dual potential in oncology and infectious disease treatment .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 17l | A549 | 0.98 ± 0.08 | c-Met inhibition |
| 17l | MCF-7 | 1.05 ± 0.17 | VEGFR-2 inhibition |
| 17l | Hela | 1.28 ± 0.25 | Induces apoptosis |
Note: Data derived from comparative studies with lead compounds like foretinib .
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
1-(3,4-Dichlorophenyl)piperazine: Used in medicinal chemistry for its psychoactive effects.
3,4-Dichlorophenylhydrazine hydrochloride: Utilized in the synthesis of pharmaceuticals
Uniqueness
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine, a compound belonging to the class of substituted phenyl-pyridine derivatives, has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a dichlorophenyl group and a pyridine moiety, which are significant for its biological interactions. The presence of chlorine atoms enhances the compound's lipophilicity and may influence its receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to either inhibition or activation of various biological pathways. For instance:
- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes related to tumor growth or inflammatory responses.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
Antiproliferative Activity
In a study evaluating the antiproliferative effects of various compounds, this compound demonstrated significant cytotoxicity against multiple cancer cell lines. For example:
- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency.
Anti-inflammatory Effects
Research has indicated that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This was evidenced by in vitro assays that measured levels of TNF-α and IL-6 in treated cells compared to controls.
Discussion
The diverse biological activities of this compound suggest its potential as a therapeutic agent in oncology and inflammation-related disorders. Its ability to interact with both receptors and enzymes provides a dual mechanism that could be exploited for drug development.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine to ensure high yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature (typically 60–80°C for amine coupling), pH (neutral to slightly basic conditions), and reaction time (12–24 hours for cyclization). Purification steps like column chromatography or recrystallization are critical to isolate the compound with ≥95% purity. Analytical validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms structural integrity . For example, adjusting stoichiometric ratios of dichlorophenyl precursors and pyridinyl intermediates can reduce byproducts .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- 1H/13C NMR: Peaks at δ 7.2–8.5 ppm (aromatic protons) and δ 3.1–4.2 ppm (ethylamine backbone) confirm connectivity .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak [M+H]+ at m/z ~278.0 .
- X-ray Crystallography: Single-crystal analysis (R factor <0.05) resolves bond angles and dihedral angles, ensuring stereochemical accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: Safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and fume hoods for volatile intermediates .
- Storage: Inert conditions (argon atmosphere) at 2–8°C to prevent degradation .
- Waste Disposal: Neutralization with dilute acetic acid before incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels of this compound across studies?
- Methodological Answer: Discrepancies often arise from variations in starting material quality (e.g., dichlorophenyl isomer ratios) or solvent systems (polar aprotic vs. halogenated solvents). Systematic replication under controlled conditions (e.g., anhydrous DMF vs. dichloromethane) with real-time monitoring via HPLC can identify optimal pathways . Cross-referencing crystallographic data (e.g., C–C bond lengths ±0.004 Å) ensures structural consistency .
Q. What computational modeling approaches are suitable for predicting the reactivity or biological activity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps (~4.2 eV), correlating with nucleophilic reactivity . Molecular docking (AutoDock Vina) against target proteins (e.g., dopamine receptors) predicts binding affinities (ΔG < −7.0 kcal/mol), guiding SAR studies .
Q. How can structural modifications enhance the biological activity of this compound derivatives?
- Methodological Answer: Introducing substituents at the pyridine ring (e.g., –NO2, –OCH3) or ethylamine chain (e.g., methyl groups) alters pharmacokinetics. For example:
- Electron-Withdrawing Groups (Cl, NO2): Improve metabolic stability (t1/2 > 6 hours) .
- Bulkier Substituents (e.g., phenyl): Enhance receptor selectivity (IC50 < 50 nM) .
- In vitro assays (MTT, Western blot) validate cytotoxicity and target engagement .
Q. What alternative synthetic routes exist for this compound, and how do they compare in scalability?
- Methodological Answer: Beyond traditional amine coupling:
- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours with comparable yields (~75%) .
- Solid-Phase Synthesis: Enables parallel synthesis of derivatives (purity >90%) but requires specialized resin .
- Flow Chemistry: Improves scalability (gram-scale) with continuous purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
